4-{[(Pyridin-2-ylsulfanyl)acetyl]amino}benzoic acid
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Overview
Description
4-{[(Pyridin-2-ylsulfanyl)acetyl]amino}benzoic acid is an organic compound with the molecular formula C14H12N2O3S and a molecular weight of 288.32 g/mol This compound is characterized by the presence of a benzoic acid moiety linked to a pyridin-2-ylsulfanyl group through an acetylamino bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Pyridin-2-ylsulfanyl)acetyl]amino}benzoic acid typically involves the following steps:
Formation of the Pyridin-2-ylsulfanyl Intermediate: This step involves the reaction of pyridine-2-thiol with an appropriate acylating agent to form the pyridin-2-ylsulfanyl intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride under basic conditions to form the acetylated product.
Coupling with Benzoic Acid: The acetylated intermediate is coupled with 4-aminobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{[(Pyridin-2-ylsulfanyl)acetyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyridin-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The acetylamino group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Substituted acetylamino derivatives
Scientific Research Applications
4-{[(Pyridin-2-ylsulfanyl)acetyl]amino}benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-{[(Pyridin-2-ylsulfanyl)acetyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pyridin-2-ylsulfanyl group can also interact with metal ions, potentially affecting metalloprotein function .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(Benzoxazol-2-ylsulfanyl)acetyl]amino}benzoic acid
- 4-{[(Benzothiazol-2-ylsulfanyl)acetyl]amino}benzoic acid
- 4-{[(Phenylsulfanyl)acetyl]amino}benzoic acid
- 4-{[(Isopropylsulfanyl)acetyl]amino}benzoic acid
Uniqueness
4-{[(Pyridin-2-ylsulfanyl)acetyl]amino}benzoic acid is unique due to the presence of the pyridin-2-ylsulfanyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds .
Properties
Molecular Formula |
C14H12N2O3S |
---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
4-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoic acid |
InChI |
InChI=1S/C14H12N2O3S/c17-12(9-20-13-3-1-2-8-15-13)16-11-6-4-10(5-7-11)14(18)19/h1-8H,9H2,(H,16,17)(H,18,19) |
InChI Key |
KBQAPULSWJVZOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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